
N1-Methylethane-1,2-diamine dihydrochloride
Overview
Description
N1-Methylethane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C3H12Cl2N2 and a molecular weight of 147.047 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds such as n,n’-dimethylethylenediamine are known to be used as chelating diamines for the preparation of metal complexes . These complexes can function as homogeneous catalysts .
Mode of Action
It’s structurally similar compound, n-methylethylenediamine, is known to undergo condensation with pyridine-2-carboxaldehyde to form an imine . It also reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .
Biochemical Pathways
N,n’-dimethylethylenediamine, a similar compound, is used as a precursor to imidazolidines by condensation with ketones or aldehydes .
Pharmacokinetics
It’s structurally similar compound, n-methylethylenediamine, is a liquid with a density of 085 g/mL at 20 °C . It has a boiling point of 114-117 °C .
Action Environment
It’s structurally similar compound, n-methylethylenediamine, is classified as a flammable liquid and a skin corrosive . It has a flash point of 41 °C .
Biochemical Analysis
Biochemical Properties
N1-Methylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the transfer of amino groups and hydrogen atoms, respectively. These interactions are crucial for various metabolic pathways, including amino acid metabolism and energy production . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and enhancing their catalytic efficiency.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve physiological functions such as energy production and stress resistance . At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and impaired organ function. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the transfer of amino groups and hydrogen atoms . These interactions are essential for maintaining metabolic flux and regulating metabolite levels. Additionally, this compound can influence the activity of cofactors such as NADH and FADH2, which are critical for energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . For example, this compound can bind to amino acid transporters, allowing it to enter cells and accumulate in specific compartments. Additionally, this compound can be distributed through the bloodstream and transported to different tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the mitochondria, where it participates in energy production and metabolic regulation. Additionally, it can be directed to the nucleus, where it influences gene expression and transcriptional activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylethane-1,2-diamine dihydrochloride can be synthesized through multiple methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where ethylenediamine is reacted with formaldehyde and hydrogen chloride. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-Methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A similar compound with two primary amine groups.
N-Methylethylenediamine: A closely related compound with one methyl group attached to the nitrogen atom.
N,N-Dimethylethylenediamine: A compound with two methyl groups attached to the nitrogen atoms.
Uniqueness
N1-Methylethane-1,2-diamine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. Its dihydrochloride form also enhances its solubility and stability in aqueous solutions, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAMYGZPMSITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618731 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-44-9 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



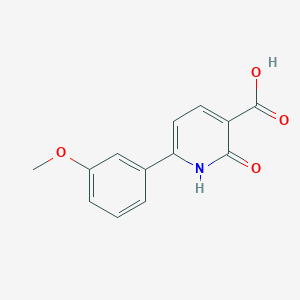
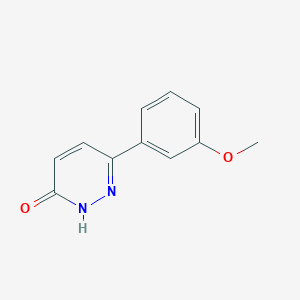

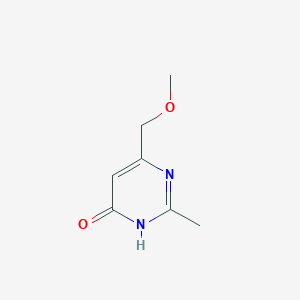

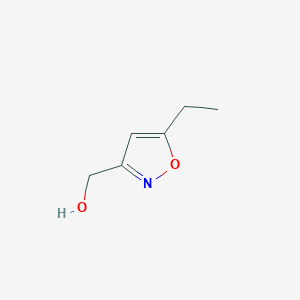
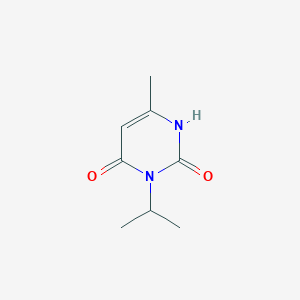
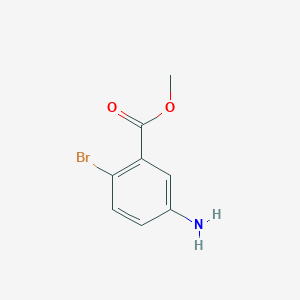


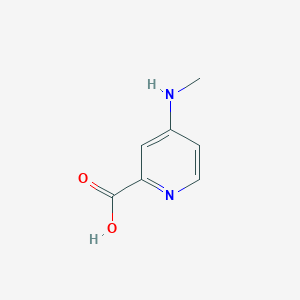

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)
